6-Methoxykaempferol
Overview
Description
6-Methoxykaempferol is a naturally occurring flavonoid found in various plants, including Brazilian propolis. It is known for its diverse biological activities, including anti-proliferative effects on cancer cells, neuroprotective effects, and antioxidant properties . The compound has the molecular formula C16H12O7 and a molecular weight of 316.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxykaempferol typically involves the methylation of kaempferol. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as Brazilian propolis. The extraction process involves the use of solvents like ethanol or methanol, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxykaempferol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavonols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonols.
Substitution: Alkylated or acylated flavonoid derivatives.
Scientific Research Applications
6-Methoxykaempferol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anti-cancer, neuroprotective, and anti-diabetic effects.
Industry: Utilized in the development of natural health products and supplements .
Mechanism of Action
The mechanism of action of 6-Methoxykaempferol involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.
Anti-Cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Neuroprotective Effects: It protects neurons by reducing oxidative damage and modulating neurotransmitter levels
Comparison with Similar Compounds
Kaempferol: A flavonoid with similar antioxidant and anti-cancer properties.
Quercetin: Another flavonoid known for its anti-inflammatory and antioxidant effects.
Luteolin: A flavonoid with strong anti-inflammatory and neuroprotective properties
Uniqueness of 6-Methoxykaempferol: this compound is unique due to its methoxy group at the 6-position, which enhances its lipophilicity and bioavailability compared to other flavonoids. This structural modification also contributes to its distinct biological activities .
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSUSFDBWGFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315459 | |
Record name | 6-Methoxykaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32520-55-1 | |
Record name | 6-Methoxykaempferol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32520-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxykaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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